molecular formula C17H20N2OS B4637612 N-(2-benzylphenyl)-N'-(2-methoxyethyl)thiourea

N-(2-benzylphenyl)-N'-(2-methoxyethyl)thiourea

Cat. No.: B4637612
M. Wt: 300.4 g/mol
InChI Key: USHUKBHRSMQVKO-UHFFFAOYSA-N
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Description

N-(2-benzylphenyl)-N’-(2-methoxyethyl)thiourea: is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2-benzylphenyl)-N’-(2-methoxyethyl)thiourea typically begins with 2-benzylphenylamine and 2-methoxyethyl isothiocyanate.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-benzylphenyl)-N’-(2-methoxyethyl)thiourea can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction of the thiocarbonyl group can lead to the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

Chemistry:

    Catalysis: N-(2-benzylphenyl)-N’-(2-methoxyethyl)thiourea can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: This compound has potential as an enzyme inhibitor, particularly for enzymes that interact with thiourea derivatives.

Medicine:

    Drug Development: The compound can be explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry:

    Material Science: It can be used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-N’-(2-methoxyethyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiocarbonyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The benzyl and methoxyethyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

  • N-phenyl-N’-(2-methoxyethyl)thiourea
  • N-(2-benzylphenyl)-N’-methylthiourea
  • N-(2-benzylphenyl)-N’-(2-ethoxyethyl)thiourea

Comparison:

  • N-phenyl-N’-(2-methoxyethyl)thiourea: Lacks the benzyl group, which may result in different binding properties and reactivity.
  • N-(2-benzylphenyl)-N’-methylthiourea: Contains a methyl group instead of the methoxyethyl group, potentially affecting its solubility and interaction with targets.
  • N-(2-benzylphenyl)-N’-(2-ethoxyethyl)thiourea: The ethoxyethyl group may influence the compound’s hydrophobicity and overall chemical behavior.

N-(2-benzylphenyl)-N’-(2-methoxyethyl)thiourea stands out due to its unique combination of benzyl and methoxyethyl groups, which contribute to its specific chemical and biological properties.

Properties

IUPAC Name

1-(2-benzylphenyl)-3-(2-methoxyethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-20-12-11-18-17(21)19-16-10-6-5-9-15(16)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHUKBHRSMQVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NC1=CC=CC=C1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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